Structural Differentiation: Precise Double Bond Position (Δ11) versus the Common Δ9 Isomer
The defining structural feature of (11Z)-18-hydroxyoctadecenoyl-CoA is the location of its cis-double bond at the 11th carbon from the carboxyl end [1]. This distinguishes it from its close structural isomer, 18-hydroxyoleoyl-CoA (also known as (9Z)-18-hydroxyoctadecenoyl-CoA), which has the double bond at the 9th position [2]. While both are monounsaturated, ω-hydroxy fatty acyl-CoAs with an 18-carbon chain and a terminal hydroxyl group, this 2-carbon difference in unsaturation position is a known determinant of enzymatic specificity in fatty acid metabolism [3].
| Evidence Dimension | Double bond position |
|---|---|
| Target Compound Data | Δ11 (cis-double bond at carbon 11) |
| Comparator Or Baseline | 18-hydroxyoleoyl-CoA (Δ9) |
| Quantified Difference | Difference of 2 carbon positions (Δ11 vs. Δ9) |
| Conditions | Structural comparison based on ChEBI and PubChem entries |
Why This Matters
This structural difference is critical for research on fatty acid desaturases, elongases, and binding proteins that exhibit specificity for the position of unsaturation, ensuring the procurement of the exact substrate for pathway-specific studies.
- [1] ChEBI. (2015). CHEBI:84902 - (11Z)-18-hydroxyoctadecenoyl-CoA(4-). European Bioinformatics Institute. View Source
- [2] PubChem. (2026). Compound Summary: 18-hydroxyoleoyl-CoA(4-). National Library of Medicine. View Source
- [3] KEGG. (n.d.). ENZYME: 1.14.14.129. Kyoto Encyclopedia of Genes and Genomes. View Source
